physicochemical properties of 1-(3-Chloropropanoyl)pyrrolidine
physicochemical properties of 1-(3-Chloropropanoyl)pyrrolidine
CAS Registry Number: 63177-38-8 Formula: C₇H₁₂ClNO Molecular Weight: 161.63 g/mol [1]
Executive Summary
1-(3-Chloropropanoyl)pyrrolidine is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors. Chemically, it functions as a "masked" acrylamide ; it carries a reactive electrophilic center (the β-chloro group) that can undergo direct nucleophilic substitution or, under basic conditions, eliminate hydrogen chloride to form the Michael acceptor 1-acryloylpyrrolidine. This dual reactivity profile makes it a versatile building block for constructing complex heterocyclic scaffolds, yet it necessitates rigorous control over reaction pH and temperature to prevent premature cyclization or polymerization.
Chemical Identity & Structural Analysis
The molecule consists of a pyrrolidine ring acylated by a 3-chloropropanoic acid moiety.[1][2] The amide bond provides stability against hydrolysis under neutral conditions, while the terminal alkyl chloride serves as the primary site of reactivity.
| Attribute | Detail |
| IUPAC Name | 1-(3-Chloropropanoyl)pyrrolidine |
| Synonyms | 3-Chloro-1-(pyrrolidin-1-yl)propan-1-one; N-(3-Chloropropionyl)pyrrolidine |
| SMILES | ClCCC(=O)N1CCCC1 |
| InChI Key | UUPCYQIIQHSPKR-UHFFFAOYSA-N |
| Structure Type | β-Chloroamide / Nitrogen Heterocycle |
3D Conformational Considerations
Unlike α-chloro amides (e.g., chloroacetyl pyrrolidine), the β-chloro analog possesses a flexible ethylene linker (-CH₂CH₂-). This flexibility allows the terminal chloride to fold back towards the carbonyl oxygen or the amide nitrogen, facilitating intramolecular interactions that can influence reaction kinetics, particularly in cyclization protocols.
Physicochemical Properties
Note: As a specialized intermediate, experimental bulk property data is limited. Values below represent a synthesis of available experimental data and high-confidence predictive models based on structural analogs (e.g., N-alkyl-3-chloropropionamides).
| Property | Value / Description | Source/Note |
| Physical State | Liquid or low-melting solid | Analog inference [1] |
| Boiling Point | ~110–115 °C at 0.5 mmHg | Predicted based on MW/Polarity |
| Density | ~1.15 ± 0.05 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Lipophilic amide character |
| LogP | ~0.6 – 0.9 | Moderate lipophilicity |
| pKa (Conj.[3] Acid) | ~ -0.5 (Amide oxygen) | Non-basic nitrogen |
| Stability | Hygroscopic; hydrolyzes slowly in moist air | Store under inert gas |
Synthetic Utility & Reactivity
The core value of 1-(3-Chloropropanoyl)pyrrolidine lies in its divergent reactivity . Depending on the conditions, it can follow two distinct mechanistic pathways.
The "Reactivity Switch"
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Pathway A: Nucleophilic Substitution (Sɴ2): In the presence of weak bases or neutral nucleophiles, the chloride is displaced directly. This is common for introducing the propionyl-pyrrolidine motif into amines or thiols.
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Pathway B: Elimination-Addition (E1cB / Michael): In the presence of strong bases (e.g., KOtBu, NaH), HCl is eliminated to form 1-acryloylpyrrolidine . This intermediate acts as a potent Michael acceptor, trapping nucleophiles at the β-carbon.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the target and its subsequent divergent pathways.
Caption: Synthesis via acid chloride route and subsequent divergent reactivity (Elimination vs. Substitution).
Experimental Protocols
Synthesis via Acyl Chloride Method
This protocol minimizes the formation of the acrylamide byproduct by maintaining low temperatures.
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Reagent Preparation: Charge a reactor with 3-chloropropionyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.[4]
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Amidation: Add a solution of Pyrrolidine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM dropwise over 60 minutes. Critical: Maintain internal temperature < 5°C to prevent HCl elimination.
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Quench: Wash the reaction mixture with cold 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃.
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Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.
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Purification: If necessary, purify via vacuum distillation (high vacuum required) or rapid silica chromatography (eluent: EtOAc/Hexanes).
Analytical Characterization (Expected Data)[8]
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¹H NMR (400 MHz, CDCl₃): δ 3.82 (t, 2H, -CH₂Cl), 3.48 (t, 2H, pyrrolidine-N-CH₂), 3.40 (t, 2H, pyrrolidine-N-CH₂), 2.75 (t, 2H, -CH₂CO-), 1.85-2.00 (m, 4H, pyrrolidine-C-CH₂).
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MS (ESI): m/z 162.1 [M+H]⁺.
Handling, Safety, & Stability
Hazard Identification
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[5] 2A (H319), STOT SE 3 (H335).[5]
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Alkylating Potential: As a β-chloro amide, this compound is a potential alkylating agent. It can react with biological nucleophiles (DNA/proteins). Handle with extreme caution in a fume hood.
Stability & Storage
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Hydrolysis: The compound is susceptible to hydrolysis in the presence of moisture, releasing 3-chloropropionic acid and pyrrolidine.
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Cyclization: Long-term storage at ambient temperature may promote slow cyclization or polymerization.
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Recommendation: Store at -20°C under an argon atmosphere.
References
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PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Jan 30, 2026). Note: Used for structural analog comparison.
